3-Boc-aminomethylbenzamidine
Overview
Description
“3-Boc-aminomethylbenzamidine” is a chemical compound with the CAS Number: 886362-52-3 and Linear Formula: C13H19N3O2 . It is used in proteomics research .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, Boc-protection is a common method used in the synthesis of multifunctional targets, particularly when amino functions are involved . A recent study highlighted a novel direct synthetic method for various amides from N-Alloc, N-Boc-, and N-Cbz-protected amines .
Molecular Structure Analysis
The molecular weight of “this compound” is 249.31 . The InChI Code is 1S/C13H19N3O2/c1-13(2,3)18-12(17)16-8-9-5-4-6-10(7-9)11(14)15/h4-7H,8H2,1-3H3,(H3,14,15)(H,16,17)
.
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” were not found, Boc-protected amino groups are known to be involved in various chemical reactions .
Physical and Chemical Properties Analysis
“this compound” appears as a white to yellow solid . It is stored at room temperature and shipped at normal temperature .
Scientific Research Applications
Photocatalysis and Material Science : Research on materials such as (BiO)2CO3 demonstrates the interest in the modification and application of compounds for photocatalytic purposes, highlighting the role of chemical modifications in enhancing photocatalytic performance for environmental applications (Zilin Ni et al., 2016).
Biomedical Applications : Studies on boron-containing compounds (BCCs) and their expanding medicinal potential underscore the utility of chemical compounds in diagnostics, therapy, and as preventive tools, emphasizing the structure and chemico-pharmacological properties for treating diseases (M. Soriano-Ursúa et al., 2014).
Chemical Analysis and Environmental Monitoring : The development of analytical methods for determining the presence of chemicals in environmental samples or for pharmaceutical purposes illustrates the importance of chemical compounds in analytical chemistry. For example, techniques for determining sugars in marine samples can be critical for environmental monitoring and research (C. Panagiotopoulos, R. Sempéré, 2005).
Pharmacology and Toxicology : Reviews on pharmacological activities and potential mechanisms of action of natural secondary metabolites, like gallic acid, offer insights into how compounds can be explored for their anti-inflammatory properties and their application in treating various diseases, providing a context for the exploration of similar compounds (Jinrong Bai et al., 2020).
Biotechnological Applications : The exploration of laccases for their ability to oxidize environmental pollutants and their application in bioremediation, detoxification of industrial effluents, and other biotechnological processes highlights the potential utility of enzymes and similar compounds in various industries (S. R. Couto, J. T. Herrera, 2006).
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
It is known that the compound contains a tert-butyl carbamate (boc) group, which is often used in the protection of amines during synthetic processes . The Boc group can be removed under acidic conditions, revealing the amine for further reactions .
Biochemical Pathways
The boc group is known to play a pivotal role in the synthesis of multifunctional targets, particularly in the context of peptide synthesis .
Action Environment
It is known that the boc group can be removed under acidic conditions, suggesting that the ph of the environment may influence the compound’s action .
Properties
IUPAC Name |
tert-butyl N-[(3-carbamimidoylphenyl)methyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-8-9-5-4-6-10(7-9)11(14)15/h4-7H,8H2,1-3H3,(H3,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDXXOHVNBRPMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654105 | |
Record name | tert-Butyl [(3-carbamimidoylphenyl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886362-52-3 | |
Record name | tert-Butyl [(3-carbamimidoylphenyl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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